molecular formula C28H24N4O5 B11587391 (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11587391
M. Wt: 496.5 g/mol
InChI Key: MYMFESYCESQDBI-KNTRCKAVSA-N
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Description

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano and ethoxyphenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its ability to modulate biological pathways and target specific proteins makes it a valuable tool in the search for treatments for various diseases.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular mechanisms depend on the specific biological context and the nature of the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide apart is its complex structure, which allows for a wide range of chemical modifications and interactions with biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C28H24N4O5/c1-4-36-21-13-11-20(12-14-21)30-26(33)19(17-29)16-22-27(37-24-10-6-5-9-23(24)35-3)31-25-18(2)8-7-15-32(25)28(22)34/h5-16H,4H2,1-3H3,(H,30,33)/b19-16+

InChI Key

MYMFESYCESQDBI-KNTRCKAVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)C#N

Origin of Product

United States

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